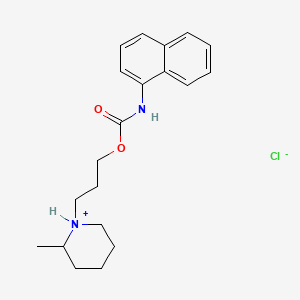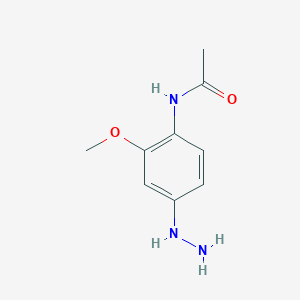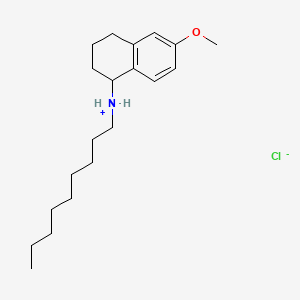
6-Methoxy-N-nonyl-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-N-nonyl-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride is a chemical compound that belongs to the class of naphthylamines. It is characterized by the presence of a methoxy group at the 6th position, a nonyl chain, and a tetrahydro-1-naphthylamine core. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N-nonyl-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methoxy-1-tetralone.
Alkylation: The 6-methoxy-1-tetralone undergoes alkylation with nonyl bromide in the presence of a base such as potassium carbonate to introduce the nonyl chain.
Reduction: The resulting product is then reduced using a reducing agent like sodium borohydride to obtain 6-methoxy-N-nonyl-1,2,3,4-tetrahydro-1-naphthylamine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using bulk reactors for the alkylation and reduction steps to handle larger quantities of reactants.
Purification: Employing industrial-scale purification techniques such as crystallization and distillation to obtain high-purity products.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N-nonyl-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding naphthoquinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can further reduce the compound to simpler amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the nonyl chain, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Major Products
Oxidation Products: Naphthoquinones.
Reduction Products: Simpler amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-N-nonyl-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxy-N-nonyl-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to certain receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole: Shares a similar tetrahydro structure but differs in the presence of a pyrido ring.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar methoxy and tetrahydro groups but lacks the nonyl chain.
Naphthalene, 1,2,3,4-tetrahydro-6-methoxy-: Similar naphthalene core but without the amine and nonyl groups.
Uniqueness
6-Methoxy-N-nonyl-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
67510-77-4 |
|---|---|
Molecular Formula |
C20H34ClNO |
Molecular Weight |
339.9 g/mol |
IUPAC Name |
(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-nonylazanium;chloride |
InChI |
InChI=1S/C20H33NO.ClH/c1-3-4-5-6-7-8-9-15-21-20-12-10-11-17-16-18(22-2)13-14-19(17)20;/h13-14,16,20-21H,3-12,15H2,1-2H3;1H |
InChI Key |
RSSUYKFMZKGJOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC[NH2+]C1CCCC2=C1C=CC(=C2)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B13782977.png)
![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate](/img/structure/B13782997.png)
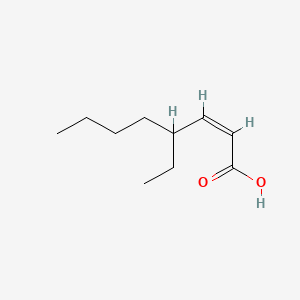
![Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)-](/img/structure/B13783003.png)
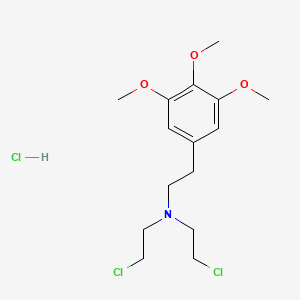
![bis(2-hydroxyethyl)-[2-[(E)-octadec-9-enoyl]oxyethyl]azanium;acetate](/img/structure/B13783015.png)
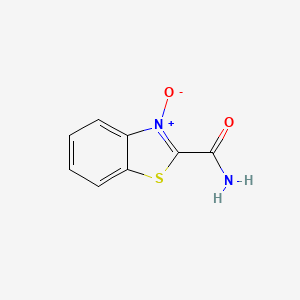

![2-methylsulfanyl-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B13783019.png)
